

JNJ-38158471: A Technical Guide to its Primary and Secondary Targets

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Compound of Interest

Compound Name: JNJ-38158471

Cat. No.: B1255802

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Abstract

JNJ-38158471 is a potent, orally bioavailable tyrosine kinase inhibitor. This document provides a comprehensive technical overview of its primary and secondary molecular targets, associated signaling pathways, and the experimental methodologies used for their characterization. **JNJ-38158471** primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), playing a critical role in angiogenesis. Its secondary targets include the receptor tyrosine kinases Ret and Kit, which are implicated in various oncogenic processes. This guide is intended to serve as a detailed resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

Core Pharmacological Profile

JNJ-38158471 is a selective inhibitor of several receptor tyrosine kinases, with a primary affinity for VEGFR-2. Its inhibitory action on these kinases disrupts downstream signaling cascades that are crucial for cell proliferation, migration, and survival, particularly in the context of tumor angiogenesis and growth.^[1]

Data Presentation: Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of **JNJ-38158471** against its primary and secondary targets.

Target	IC50 (nM)	Assay Type
VEGFR-2 (KDR)	40	Cell-free kinase assay
Ret	180	Cell-free kinase assay
Kit	500	Cell-free kinase assay

Primary Target: VEGFR-2

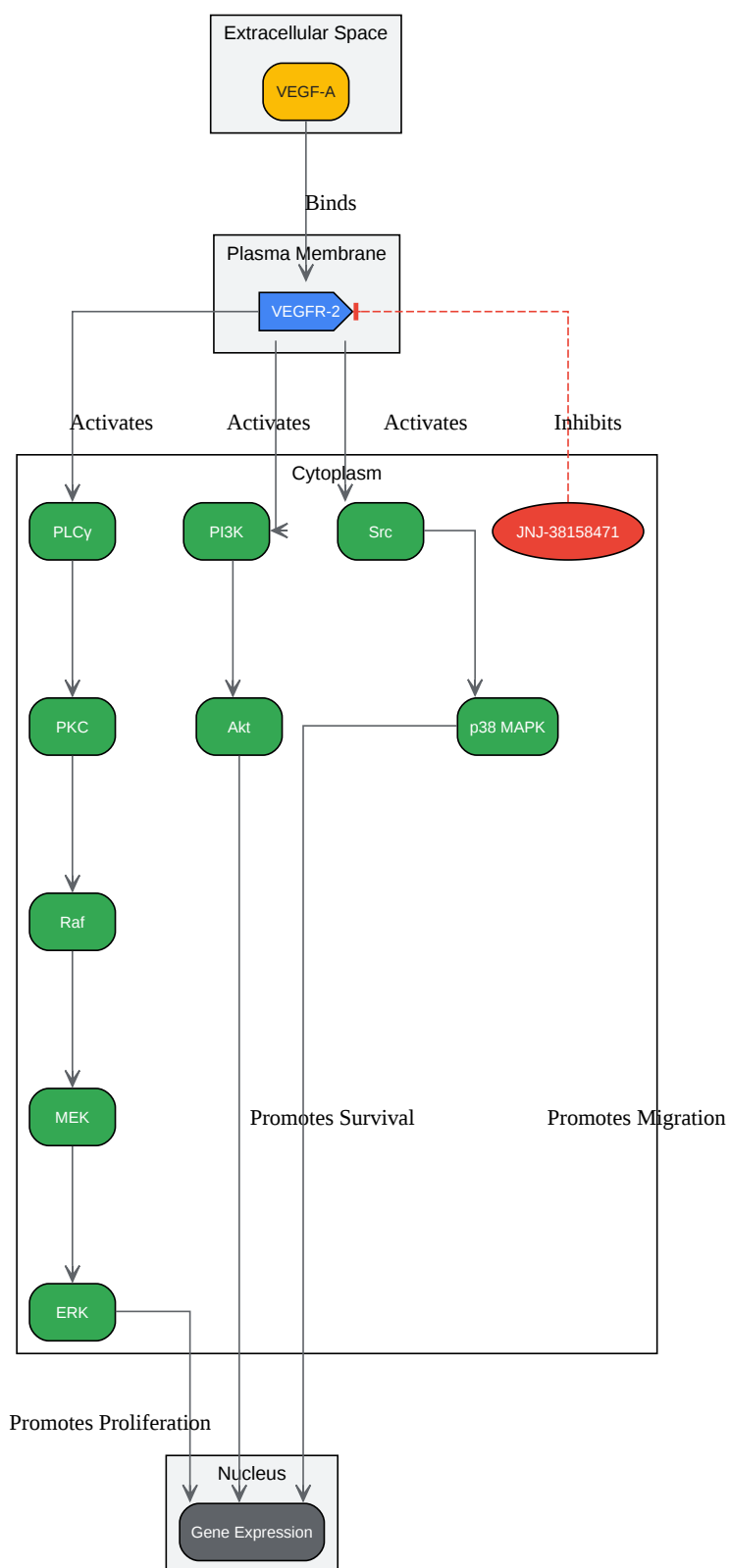
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.^{[2][3][4]} **JNJ-38158471**'s high affinity for VEGFR-2 makes it a potent anti-angiogenic agent.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including:

- PLCγ-PKC-MAPK Pathway: This pathway is central to endothelial cell proliferation.^{[2][5]}
- PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival and vascular permeability.^{[3][5][6]}
- Src-p38 MAPK Pathway: This pathway is involved in endothelial cell migration.^{[5][6]}

The inhibition of VEGFR-2 by **JNJ-38158471** blocks these downstream events, leading to a reduction in angiogenesis.



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VEGFR-2 Signaling Pathway Inhibition by **JNJ-38158471**.

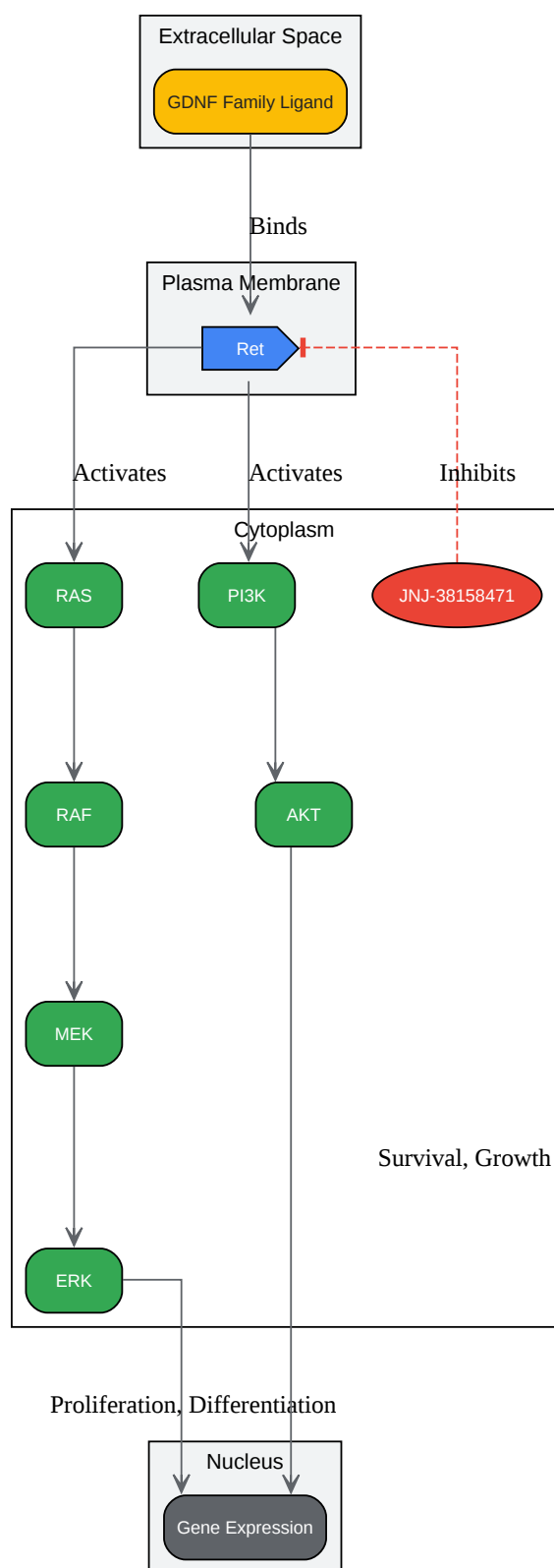
Secondary Targets: Ret and Kit

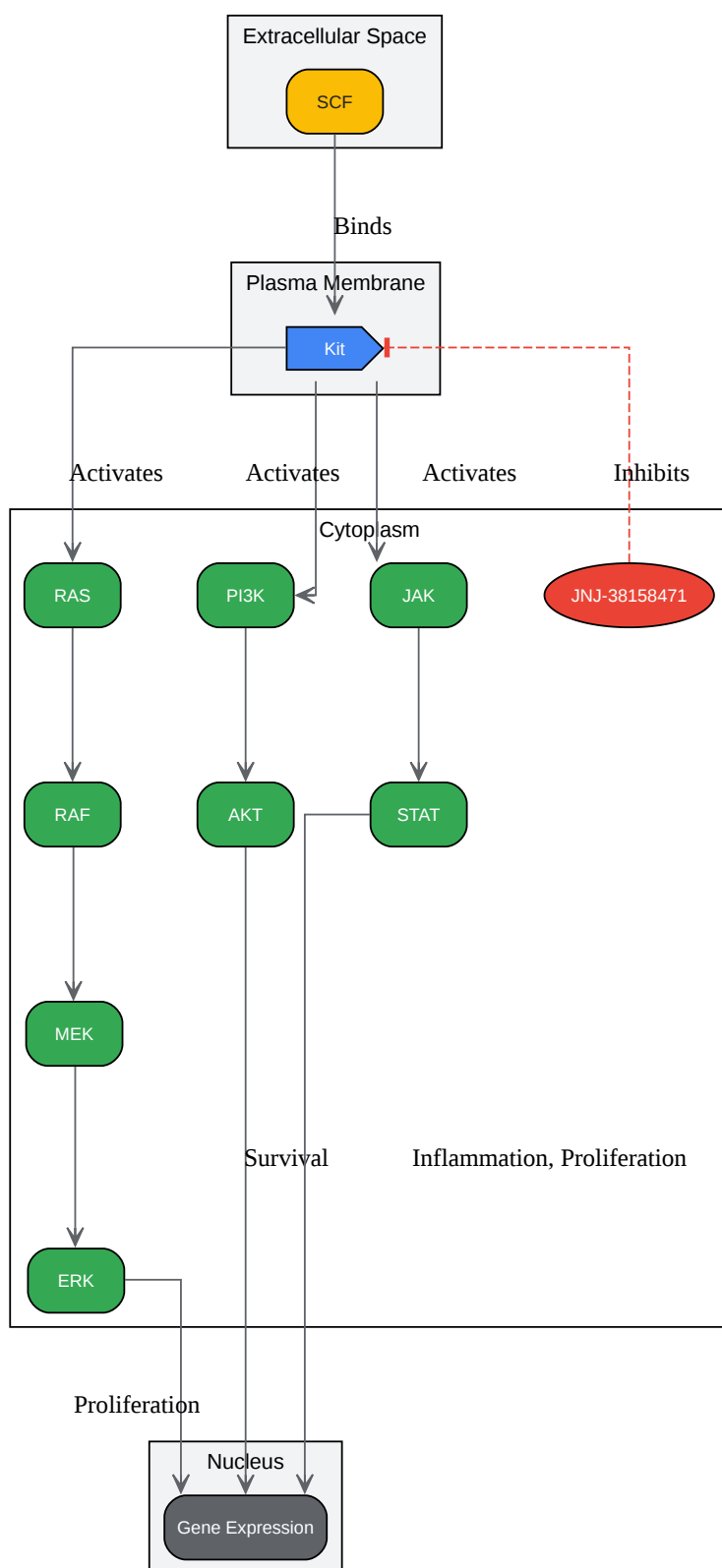
JNJ-38158471 also exhibits inhibitory activity against the receptor tyrosine kinases Ret and Kit, albeit at higher concentrations than for VEGFR-2.

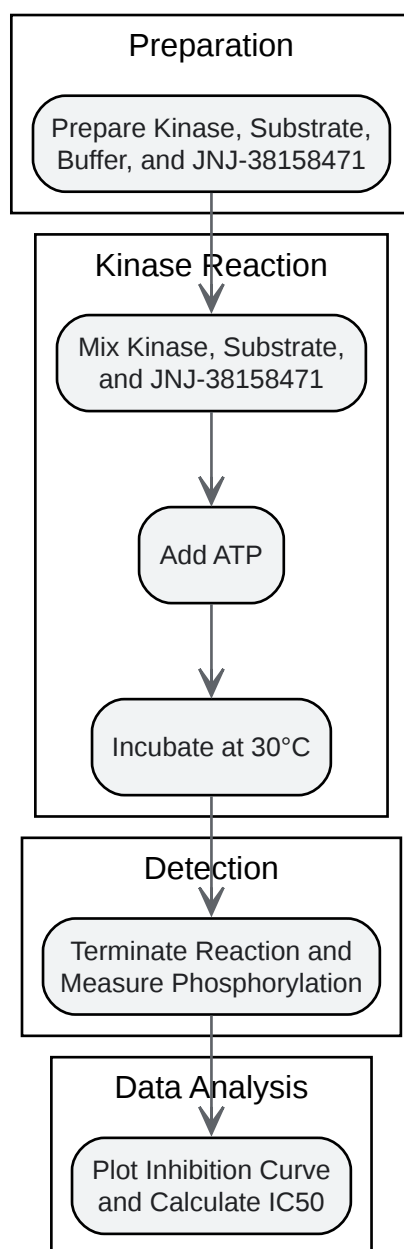
Ret Signaling Pathway

The Ret receptor tyrosine kinase is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands.^[7] Aberrant Ret signaling is a known driver in several types of cancer.^[8] Downstream signaling pathways activated by Ret include:

- RAS/MAPK Pathway^[8]^[9]
- PI3K/AKT Pathway^[8]^[9]







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